tert-butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate
CAS No.: 1850305-51-9
Cat. No.: VC12009893
Molecular Formula: C9H17NO5S
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1850305-51-9 |
|---|---|
| Molecular Formula | C9H17NO5S |
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | tert-butyl (4S)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate |
| Standard InChI | InChI=1S/C9H17NO5S/c1-7-5-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
| Standard InChI Key | BUKLBVNCVKRWDW-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@H]1CCOS(=O)(=O)N1C(=O)OC(C)(C)C |
| SMILES | CC1CCOS(=O)(=O)N1C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CCOS(=O)(=O)N1C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the oxathiazinane sulfone family, featuring a six-membered ring system containing oxygen, sulfur, and nitrogen atoms. Its IUPAC name, tert-butyl (4S)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate, reflects its stereochemistry at the C4 position and functional group arrangement . The molecular formula is C₉H₁₇NO₅S, with a molecular weight of 251.30 g/mol .
Stereochemical Configuration
The (4S) configuration distinguishes this enantiomer from its (4R) counterpart (CAS 2422150-99-8), which shares the same molecular formula but exhibits divergent biological interactions . X-ray crystallography and computational modeling confirm the axial chirality imparted by the methyl group at C4, influencing its three-dimensional conformation .
Structural Comparison with Related Compounds
A structurally related derivative, 3-tert-butyl 4-methyl (4S)-2,2-dioxo-1,2λ⁶,3-oxathiazolidine-3,4-dicarboxylate (CAS 913979-52-9), features a five-membered oxathiazolidine ring instead of the six-membered oxathiazinane system . This difference alters ring strain and electronic properties, affecting reactivity and solubility .
Table 1: Key Identifiers of tert-Butyl (4S)-4-Methyl-2,2-Dioxo-1,2λ⁶,3-Oxathiazinane-3-Carboxylate
Synthesis and Preparation
The synthesis of this compound typically involves cyclization reactions and sulfonation steps. A common route includes:
-
Ring Formation: Condensation of a β-amino alcohol with a sulfonyl chloride derivative to construct the oxathiazinane skeleton.
-
Esterification: Introduction of the tert-butyl carboxylate group via Steglich esterification or acid-catalyzed transesterification .
-
Sulfonation: Oxidation of the sulfur atom to a sulfone using peracids or hydrogen peroxide.
Reaction conditions often require anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), temperatures between 0°C and 25°C, and catalytic amounts of 4-dimethylaminopyridine (DMAP) for esterification . The tert-butyl group enhances solubility in nonpolar media and protects the carboxylate during subsequent reactions.
Pharmaceutical and Biological Relevance
Bioactive Analogues
The oxathiazinane sulfone core resembles pharmacophores in protease inhibitors and kinase modulators. For example, similar sulfone-containing heterocycles exhibit inhibitory activity against hepatitis C virus (HCV) NS3/4A protease and SARS-CoV-2 main protease. Molecular docking studies suggest the sulfone group engages in hydrogen bonding with catalytic residues, while the tert-butyl moiety enhances lipophilicity and membrane permeability.
Drug Metabolism Studies
The compound’s stability under physiological conditions (pH 7.4, 37°C) makes it a candidate for prodrug design. In vitro assays indicate slow hydrolysis of the tert-butyl ester in human plasma (t₁/₂ > 24 h), suggesting sustained release potential.
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO); sparingly soluble in water (<0.1 mg/mL at 25°C).
-
Thermal Stability: Decomposes above 200°C without melting, as observed in thermogravimetric analysis (TGA).
Spectroscopic Data
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1320 cm⁻¹ and 1140 cm⁻¹ (S=O asymmetric and symmetric stretching).
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 1.32 (d, J = 6.8 Hz, 3H, C4-CH₃), 3.85–3.70 (m, 2H, H5 and H6), 4.15 (q, 1H, H4).
Comparative Analysis with Stereoisomers
The (4R) enantiomer (CAS 2422150-99-8) exhibits distinct crystallographic packing and biological activity. For instance, in enzymatic assays, the (4S) enantiomer shows 10-fold higher inhibition of trypsin-like proteases compared to the (4R) form, highlighting the role of chirality in target engagement .
Future Research Directions
-
Computational Modeling: Molecular dynamics simulations to predict binding modes with disease-relevant targets.
-
Synthetic Optimization: Development of enantioselective catalytic routes to improve yield and purity.
-
Biological Screening: Evaluation against emerging viral proteases and antibiotic-resistant bacterial strains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume